4-(Butylthio)aniline
CAS No.:
Cat. No.: VC18639217
Molecular Formula: C10H15NS
Molecular Weight: 181.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NS |
|---|---|
| Molecular Weight | 181.30 g/mol |
| IUPAC Name | 4-butylsulfanylaniline |
| Standard InChI | InChI=1S/C10H15NS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3 |
| Standard InChI Key | LPOAFPIPCHFMQF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCSC1=CC=C(C=C1)N |
Introduction
Structural and Chemical Properties of 4-(Butylthio)aniline
4-(Butylthio)aniline (C₁₀H₁₅NS) features an aniline core substituted with a butylthio (-S-C₄H₉) group at the para position. The thioether linkage introduces unique electronic and steric effects compared to oxygen or alkyl-substituted analogs. For example, 4-tert-butylaniline (C₁₀H₁₅N) has a tert-butyl group at the para position, exhibiting a melting point of 15–16°C and a boiling point of 90–93°C at 3 mmHg . By contrast, the sulfur atom in 4-(Butylthio)aniline likely increases molecular polarity, potentially altering solubility and reactivity.
The LogP (octanol-water partition coefficient) of 4-tert-butylaniline ranges from 2.7 to 2.99 , suggesting moderate hydrophobicity. Introducing a thioether group may reduce LogP due to sulfur’s polarizability, though experimental validation is required. The compound’s sensitivity to light and air oxidation, common in thioethers, would necessitate inert storage conditions.
Synthetic Pathways for Sulfur-Substituted Anilines
While no direct synthesis of 4-(Butylthio)aniline is documented, analogous methods for 4-(n-butyl)aniline and 4-tert-butylaniline provide a framework. For instance, 4-(n-butyl)aniline is synthesized via nitration of n-butylbenzene followed by hydrogenation . Adapting this route, 4-(Butylthio)aniline could theoretically be prepared through:
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Sulfuration of Aniline: Reaction of aniline with 1-bromobutane in the presence of a sulfur nucleophile (e.g., NaSH).
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Thioether Coupling: Ullmann-type coupling of 4-iodoaniline with butanethiol using a copper catalyst.
A critical challenge is avoiding over-oxidation of the thioether to sulfoxide or sulfone. The uranyl photoredox catalysis method, which activates C–N bonds in anilines , might be adapted for functionalization, though its applicability to sulfur-containing substrates remains untested.
Applications in Organic Synthesis and Materials
Pharmaceutical Intermediates
4-tert-Butylaniline derivatives are precursors to triphenylamine-containing diamines and pyrimidinones . Similarly, 4-(Butylthio)aniline could serve as a building block for thioether-linked pharmacophores, enhancing metabolic stability compared to ethers.
Photoredox Catalysis
Uranyl-mediated C–N bond activation highlights the potential for 4-(Butylthio)aniline in redox-driven transformations. The thioether’s lower oxidation potential might facilitate single-electron transfer processes, though competing sulfur oxidation must be mitigated.
Liquid Crystals and Polymers
4-Butyl-N-(4-ethoxybenzylidene)aniline, a Schiff base analog, exhibits mesomorphic properties . Introducing a thioether could modify phase behavior due to altered intermolecular interactions, suggesting utility in liquid crystal displays or conductive polymers.
Challenges and Future Directions
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Synthesis Optimization: Developing air- and moisture-tolerant routes to 4-(Butylthio)aniline.
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Stability Studies: Assessing thermal and photolytic decomposition pathways.
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Application Testing: Evaluating performance in catalysis, drug delivery, or optoelectronics.
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